This compound falls under the category of sulfonic acids and is classified as a sodium salt. It is part of a broader group of aromatic compounds that are essential in various chemical synthesis processes.
The synthesis of 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt typically involves the iodination of 4-hydroxybenzenesulfonic acid. The process includes:
The molecular structure of 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt can be described as follows:
4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt participates in various chemical reactions, including:
The mechanism of action for 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt involves its interaction with various molecular targets:
4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt has several scientific applications:
The synthesis initiates with the sulfonation of phenol using concentrated sulfuric acid at 0–5°C. This electrophilic aromatic substitution installs the sulfonic acid group para to the hydroxyl group, yielding 4-hydroxybenzenesulfonic acid. Precise temperature control minimizes by-products like sulfone bridges or ortho-isomers. The reaction mixture is quenched in ice water to terminate sulfonation, followed by isolation through salting out with sodium chloride. This step achieves >90% conversion but requires rigorous exclusion of moisture to prevent hydrolysis [2] [4].
The generated 4-hydroxybenzenesulfonic acid undergoes iodination in a two-phase system (water/dichloromethane) using iodine monochloride (ICl) as the electrophilic source and iron(III) chloride (FeCl₃) as a Lewis acid catalyst. The electron-rich ortho position to the hydroxyl group is selectively targeted due to the directing effect of the phenolic oxygen. Maintaining a pH of 5–6 with sodium acetate buffer is critical to prevent deprotonation of the sulfonic acid group, which could diminish electrophilicity. This method achieves 75–80% regioselectivity for the 3-iodo isomer [2].
The final step involves neutralizing the iodinated sulfonic acid with aqueous sodium hydroxide (NaOH) at 60°C. The stoichiometry is carefully controlled (1:1 molar ratio) to avoid over-alkalinization, which could promote ether formation or iodohydrin side products. The solution is concentrated under reduced pressure and crystallized at 5°C to obtain the sodium salt as a hydrated crystalline solid. Purity is confirmed through ion chromatography and titration, with yields >85% [2] [5] [6].
In this route, phenol is first iodinated using a mixture of potassium iodide (KI) and sodium iodate (NaIO₃) in acetic acid/water. The iodate oxidizes iodide to iodonium ion (I⁺), which acts as the electrophile. The meta-directing effect of the hydroxyl group favors 3-iodophenol formation at 50–60°C. Crude product purification involves steam distillation to remove diiodinated by-products (<5%), yielding 70–75% pure 3-iodophenol [2].
3-Iodophenol is sulfonated using 20–30% fuming sulfuric acid (oleum) at 100°C for 2 hours. The high sulfonation power of oleum installs the sulfonic acid group para to the hydroxyl group. Excess oleum is hydrolyzed by pouring the mixture onto ice, and residual sulfuric acid is precipitated as calcium sulfate using lime milk. The isolated 4-hydroxy-3-iodobenzenesulfonic acid is converted to its sodium salt via sodium carbonate addition. This method avoids iododemetalation but requires corrosion-resistant reactors due to oleum [2] [4].
Meta-nitroaniline serves as the starting material. Nitration is performed in a mixture of nitric and sulfuric acids to yield 2,4-dinitroaniline, which is selectively reduced to 3-nitro-4-aminoaniline using hydrogen gas and a palladium/carbon catalyst at 50 psi. The hydrogenation is monitored via thin-layer chromatography to prevent over-reduction to the triamine. Yields range from 65–70% after crystallization [2].
The aniline intermediate is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, forming a diazonium salt. Potassium iodide (KI) is added directly to the cold diazonium solution, triggering a Sandmeyer-type iodination. The reaction proceeds via radical intermediates, displacing the diazo group with iodine at 60°C. The crude 3-iodo-4-hydroxyaniline is hydrolyzed under acidic conditions to yield 3-iodophenol, followed by sulfonation as in Section 1.2. This route offers 85% regiopurity but involves multi-step handling of hazardous diazonium intermediates [2].
Table 1: Yield Optimization Parameters
Method | Critical Variables | Optimal Conditions | Max Yield |
---|---|---|---|
Direct Iodination (1.1) | ICl equivalents, pH control | 1.05 eq ICl, pH 5.5 | 82% |
Iodination-Sulfonation (1.2) | Oleum concentration, reaction time | 25% oleum, 2 h at 100°C | 78% |
Diazotization-Iodination (1.3) | KI stoichiometry, hydrolysis time | 1.2 eq KI, 4 h hydrolysis | 85% |
Direct iodination benefits from microwave-assisted acceleration (20 minutes vs. 4 hours), increasing yield by 8%. For diazotization, in situ diazonium stabilization with zinc chloride minimizes decomposition. Solvent selection is crucial: dimethylformamide enhances iodination solubility but risks sulfonation at elevated temperatures [2] [4].
Table 2: Scalability Comparison
Parameter | Industrial Setting | Laboratory Setting |
---|---|---|
Reaction Volume | 10,000 L reactors | <5 L flasks |
Temperature Control | Jacketed reactors with cooling loops | Ice baths |
By-product Management | Continuous extraction systems | Batch separation |
Catalyst Handling | Fixed-bed recycling | Single-use batches |
Industrial scalability favors the direct iodination route due to fewer unit operations and compatibility with continuous stirred-tank reactors. However, iodine recovery systems are essential to reduce costs. The diazotization route poses hazards in large-scale diazonium handling, requiring specialized containment and waste treatment for nitrogen by-products. Laboratory settings prioritize flexibility, enabling rapid screening of iodination agents but suffering from heat transfer inefficiencies in exothermic sulfonation [2] [3] [6]. Corrosion from fuming sulfuric acid (1.2.2) necessitates industrial-grade Hastelloy reactors, while laboratory glassware suffices for small-scale neutralizations. Catalyst deactivation in hydrogenation (1.3.1) is more pronounced at scale due to trace metal impurities, demanding rigorous feedstock purification [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7